molecular formula C5H5N3O4 B1361632 2-Methyl-5-nitropyrimidine-4,6-diol CAS No. 53925-27-2

2-Methyl-5-nitropyrimidine-4,6-diol

Cat. No. B1361632
CAS RN: 53925-27-2
M. Wt: 171.11 g/mol
InChI Key: MRYKPLCGITXZRW-UHFFFAOYSA-N
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Description

2-Methyl-5-nitropyrimidine-4,6-diol is a chemical compound with the formula C₅H₅N₃O₄ and a molecular weight of 171.11 g/mol . It is used for research purposes .


Synthesis Analysis

A convenient synthesis of 4, 6-dihydro-2-methyl-pyrimidine can be obtained by cyclization reaction of acetamidine hydrochloride and diethyl malonate in the presence of sodium methoxide . The 2-amino-4,6-dihydroxypyrimidine analogs can be converted to novel 5-substituted 2-amino-4,6-dichloropyrimidines using Vilsmeier–Haack–Arnold reagent .


Molecular Structure Analysis

The molecular structure of 2-Methyl-5-nitropyrimidine-4,6-diol consists of a pyrimidine ring, which is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Chemical Reactions Analysis

The 2-amino-4,6-dihydroxypyrimidine analogs can be converted to novel 5-substituted 2-amino-4,6-dichloropyrimidines using Vilsmeier–Haack–Arnold reagent .


Physical And Chemical Properties Analysis

2-Methyl-5-nitropyrimidine-4,6-diol has a melting point of 270-280℃ and a density of 1.84g/cm3 . The molecular formula is C5H5N3O4 and the molecular weight is 171.11 g/mol .

Scientific Research Applications

Synthesis of Olomoucine

4,6-Dichloro-2-(methylthio)-5-nitropyrimidine, a closely related compound to 2-Methyl-5-nitropyrimidine-4,6-diol, has been effectively used in the solid-phase synthesis of olomoucine. This synthesis approach is significant for the regiocontrolled creation of various highly substituted purines and related scaffolds (Hammarström et al., 2002).

Chemical and Spectral Analysis

The structures of various nitropyrimidines, including 2-Methyl-5-nitropyrimidine-4,6-diol, have been elucidated using chemical and spectral methods. These studies provide insights into the covalent hydrates formation in water, a unique aspect observed in the pyrimidine series (Biffin et al., 1967).

Inactivators of DNA Repairing Protein

2-Amino-4,6-dichloro-5-nitropyrimidine, an intermediate in the preparation of nitropyrimidines like 2-Methyl-5-nitropyrimidine-4,6-diol, is used to inactivate the DNA repairing protein MGMT. This application is critical in understanding and potentially controlling cellular repair mechanisms (Lopez et al., 2009).

Antibacterial and Antioxidant Properties

A series of 2,4-diaryl-6-methyl-5-nitropyrimidines, derivatives of 2-Methyl-5-nitropyrimidine-4,6-diol, have shown significant antibacterial and antioxidant activities. These compounds are particularly effective against various Gram-positive and Gram-negative bacteria (Sura et al., 2013).

Ring Transformation Studies

3-Methyl-5-nitropyrimidin-4(3H)-one, a compound related to 2-Methyl-5-nitropyrimidine-4,6-diol, has been studied for its ability to undergo ring transformations with carbonyonyl compounds. This research offers insights into the synthesis of various functionalized 4-aminopyridines and other pyrimidines, demonstrating the versatility of nitropyrimidinone compounds in chemical transformations (Nishiwaki et al., 2003).

Reactions with C-Nucleophiles

The interaction of 4,6-dichloro-5-nitropyrimidine with various C-nucleophiles leads to the formation of several derivative compounds. This study enhances the understanding of the reactivity of nitropyrimidine compounds and their potential applications in creating novel chemical entities (Azev et al., 2005).

Protonation Studies

Research on the basicity of 4,6-dihydroxypyrimidine derivatives, including compounds related to 2-Methyl-5-nitropyrimidine-4,6-diol, reveals how different substituents affect their basicity. This study contributes to a deeper understanding of the chemical properties of nitropyrimidines in various environments (Vu et al., 2021).

Aminolysis and Formation of Nitroenamines

The aminolysis of nitropyrimidinones, similar to 2-Methyl-5-nitropyrimidine-4,6-diol, results in the production of diimines of nitromalonaldehyde. These compounds serve as synthetic equivalents for unstable nitromalonaldehyde, leading to the formation of azaheterocycles, demonstrating the utility of nitropyrimidinones in complex chemical syntheses (Nishiwaki et al., 1996).

Synthesis of Tetrasubstituted Purines

A method for synthesizing tetrasubstituted purines has been developed using 4,6-dichloro-2-methylthio-5-nitropyrimidine, closely related to 2-Methyl-5-nitropyrimidine-4,6-diol. This synthesis is crucial for creating novel purine derivatives that are not accessible by other methods, showcasing the versatility of nitropyrimidine derivatives in organic synthesis (Hammarström et al., 2003).

Novel Ring Transformations for Azaheterocycle Construction

3-Methyl-5-nitropyrimidin-4(3H)-one, structurally similar to 2-Methyl-5-nitropyrimidine-4,6-diol, can undergo unique ring transformations when reacted with ketones and ammonium salts. This innovative approach facilitates the synthesis of disubstituted pyrimidines and 3-nitro-2-pyridones, expanding the possibilities for creating diverse azaheterocycles (Nishiwaki et al., 2000).

Synthetic Equivalent of α-Nitroformylacetic Acid

3-Methyl-5-nitropyrimidin-4(3H)-one reacts with ketones in the presence of ammonium salts, offering a novel way to create disubstituted pyrimidines and 3-nitro-2-pyridones. This demonstrates the role of nitropyrimidinone as a synthetic equivalent of α-nitroformylacetic acid, highlighting its versatility in organic synthesis (Nishiwaki et al., 1997).

Imidazo-Pyrimidine Synthesis

The synthesis of tetrahydrodi-imidazopyrimidines from 2,4-dichloro-6-methyl-5-nitropyrimidine highlights the potential for creating novel imidazo-pyrimidine derivatives. This research provides valuable insights into the synthesis of complex heterocyclic compounds (Clark & Ramsden, 1971).

Biological Activities of Pyrimidine Derivatives

A study on the synthesis of various 5-nitro-4-(substituted-phenoxy or phenylthio)pyrimidines, derived from compounds like 2-Methyl-5-nitropyrimidine-4,6-diol, showed moderate herbicidal, fungicidal, and anti-TMV activities. This highlights the potential pharmaceutical and agricultural applications of these compounds (De, 2005).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

4-hydroxy-2-methyl-5-nitro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-2-6-4(9)3(8(11)12)5(10)7-2/h1H3,(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYKPLCGITXZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291248
Record name 2-methyl-5-nitropyrimidine-4,6-diol
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Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-nitropyrimidine-4,6-diol

CAS RN

53925-27-2
Record name 6-Hydroxy-2-methyl-5-nitro-4(1H)-pyrimidinone
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Record name NSC 74447
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Record name 2-methyl-5-nitropyrimidine-4,6-diol
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Record name 4(1H)-Pyrimidinone, 6-hydroxy-2-methyl-5-nitro
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WJ Xue, YH Deng, ZH Yan, JP Liu, Y Liu… - Chemistry & …, 2019 - Wiley Online Library
Angiogenesis is crucial for tumor growth and inhibition of angiogenesis has been regarded as a promising approach for cancer therapy. Vascular endothelial growth factor receptor‐2 (…
Number of citations: 4 onlinelibrary.wiley.com
VA Bagirov, GK Duskaev, NM Kazachkova… - Agricultural …, 2018 - agrobiology.ru
Following world trends in feeding farm animals, it should be noted an increasing interest in polyphenolic substances derived from plant extracts. Recent studies indicate the ability of …
Number of citations: 28 www.agrobiology.ru

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